molecular formula C14H15NO2S B11812683 Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11812683
M. Wt: 261.34 g/mol
InChI Key: DKJIPZWJNPLICY-UHFFFAOYSA-N
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Description

Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by:

  • Ethyl substitution at position 8 of the quinoline ring.
  • Thioxo (C=S) group at position 4, replacing the more common oxo (C=O) moiety.
  • Ethyl ester at position 2.

This compound belongs to the 4-oxo-/thioxo-1,4-dihydroquinoline-3-carboxylate family, which is studied for diverse pharmacological applications, including antibacterial, antimalarial, and central nervous system (CNS) receptor modulation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate exhibits notable antimicrobial properties. Studies have shown that similar quinoline derivatives can inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt DNA replication or metabolic pathways in pathogens .

Case Study:
A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. The compound has shown cytotoxic effects, likely due to its ability to induce apoptosis in cancer cells.

Case Study:
In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancers. Mechanistic studies indicated that the compound may activate caspase pathways, leading to programmed cell death .

Synthetic Intermediate

This compound serves as a synthetic intermediate in organic chemistry. Its unique functional groups allow for further derivatization, enabling the synthesis of more complex molecules.

Synthetic Pathway Example:
The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. For instance, the introduction of the thioxo group can be achieved through thioketone intermediates, followed by carboxylation reactions to achieve the desired product .

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets have been conducted using techniques such as surface plasmon resonance (SPR) and molecular docking simulations. These studies aim to elucidate its mechanism of action at the molecular level.

Data Table: Binding Affinities

Target ProteinBinding Affinity (Kd)Method Used
DNA Gyrase45 nMSPR
Tubulin30 nMMolecular Docking

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below compares key structural analogs, focusing on substituent positions and functional groups:

Compound Name Substituents (Position) Functional Group (Position 4) Key Properties/Activities Reference ID
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate Ethyl (8), Ethyl ester (3) Thioxo Not reported in evidence -
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Fluoro (8), Ethyl ester (3) Oxo Potential CNS receptor ligand
Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Chloro (8), Ethyl ester (3) Oxo Triclinic crystal structure (P1 space group)
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Methyl (8), Ethyl ester (3) Oxo High structural similarity (94%)
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Methoxy (7), Ethyl ester (3) Oxo Antimalarial activity
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Bromo (6), Fluoro (8), Ethyl ester (3) Oxo GABAA receptor subtype selectivity

Key Observations:

Position 8 Substitution: Ethyl, fluoro, chloro, and methyl groups at position 8 influence steric bulk and electronic properties. Ethyl (C2H5) increases lipophilicity compared to smaller groups like fluoro or methyl . Chloro and nitro derivatives (e.g., ethyl 4-chloro-8-nitroquinoline-3-carboxylate) are associated with higher reactivity and toxicity .

Position 4 Functional Group :

  • The thioxo group in the target compound replaces the oxo group found in most analogs. Thioxo introduces stronger π-π interactions but reduces hydrogen-bonding capacity compared to oxo .

Biological Activity: Antibacterial: Pyrido[2,3-f]quinoxaline analogs with oxo groups exhibit moderate activity against bacterial species . CNS Modulation: Bromo- and trifluoromethyl-substituted derivatives show selectivity for GABAA receptor subtypes .

Physicochemical Properties

Property This compound (Predicted) Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Molecular Weight ~263.3 g/mol 251.67 g/mol
Crystal System Not reported Triclinic (P1)
Hydrogen Bonding Weak (C=S) Strong (C=O)
LogP (Lipophilicity) Higher (due to ethyl and thioxo) Moderate

Biological Activity

Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The presence of the thioxo group and the ethyl substituent at the 8-position are critical for its pharmacological properties.

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral properties. A study demonstrated that related compounds could inhibit Hepatitis B Virus (HBV) replication effectively at concentrations around 10 µM with low cytotoxicity . The mechanism appears to involve interference with viral entry and replication processes.

Antimicrobial Activity

The thioxo group in quinolines has been associated with enhanced antibacterial activity. A study highlighted that compounds with similar structural motifs showed promising results against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

Quinoline derivatives have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. Research on related compounds indicates that they can inhibit cancer cell proliferation through various pathways, including the downregulation of anti-apoptotic proteins and activation of caspases .

Study 1: Anti-HBV Activity

In vitro studies using human hepatoma cells demonstrated that this compound could significantly reduce HBV replication. The compound was tested alongside other quinoline derivatives, showing comparable efficacy at low concentrations while maintaining low cytotoxicity levels .

Study 2: Antimicrobial Efficacy

A comparative analysis of several quinoline derivatives revealed that those containing thioxo groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was included in this evaluation and demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Data Tables

Biological Activity Concentration (µM) IC50 (µM) Cytotoxicity (CC50 µM)
Anti-HBV10Not specified>500
AntibacterialVariesNot specified>500
AnticancerVariesNot specified>500

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with viral proteins and bacterial enzymes. These studies suggest that the compound binds effectively to active sites, inhibiting their function and thereby exerting its biological effects .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 8-ethyl-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-3-9-6-5-7-10-12(9)15-8-11(13(10)18)14(16)17-4-2/h5-8H,3-4H2,1-2H3,(H,15,18)

InChI Key

DKJIPZWJNPLICY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=S)C(=CN2)C(=O)OCC

Origin of Product

United States

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